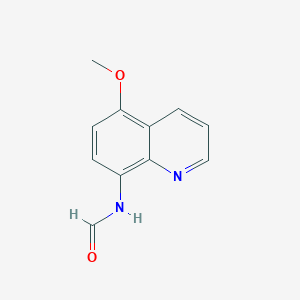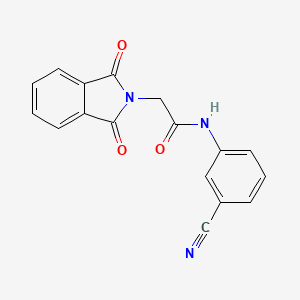![molecular formula C16H13ClO3S B5737722 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate](/img/structure/B5737722.png)
2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate is a chemical compound used in scientific research for its unique properties. This compound has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate involves the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound has potential anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, this compound has been shown to have potential anti-inflammatory effects, which may be beneficial for the treatment of various diseases such as arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate for lab experiments include its high yield synthesis method, its potential as a drug delivery system, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate. These include the development of new drug candidates based on this compound, the study of its potential as a drug delivery system, and the investigation of its mechanism of action and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Synthesemethoden
The synthesis of 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate involves the reaction between 2-oxo-2-phenylethyl bromide and 4-chlorothiophenol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate has been extensively used in scientific research for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent and as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
In biochemistry, this compound has been used to study the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying their function.
In pharmacology, this compound has been studied for its potential as a drug delivery system. This compound has been shown to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
phenacyl 2-(4-chlorophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3S/c17-13-6-8-14(9-7-13)21-11-16(19)20-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIJBXYYGHKXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5737639.png)
![4-{5-[3-(trifluoromethyl)phenyl]-2-furoyl}morpholine](/img/structure/B5737647.png)
![N'-(2-methoxy-5-nitrobenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5737652.png)

![ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5737666.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5737668.png)
![2-[(4-methylbenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5737682.png)
![S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate](/img/structure/B5737690.png)
![1-(3-methoxybenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5737698.png)
![methyl 2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5737700.png)
![2-benzyl-3-methyl-1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5737707.png)

![1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5737740.png)

